molecular formula C24H38N2O3 B1192054 4-[3-(4-Hexanoyl-phenoxy)-propyl]-piperazine-1-carboxylic acid ethyl ester

4-[3-(4-Hexanoyl-phenoxy)-propyl]-piperazine-1-carboxylic acid ethyl ester

Cat. No.: B1192054
M. Wt: 402.58
InChI Key: JRVAWASJYLPUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-923 is an H3 antagonist with effects on cognition.

Scientific Research Applications

Metabolic Analysis and Anticancer Activity

  • Metabolism and Anticancer Activity: A study on a closely related compound, 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM-208), revealed its potent anticancer activity and low toxicity. The investigation into its metabolism in rats identified several metabolites, suggesting complex in vivo interactions (Jiang et al., 2007).

Synthesis and Pharmacological Evaluation

  • Analgesic Agent Development: A series of carbamic acid 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propyl ester derivatives were synthesized for analgesic applications. Among them, a compound demonstrated potent analgesic activity with favorable pharmacokinetic properties in rats, indicating its potential as an analgesic agent (Chae et al., 2012).

Antibacterial Activity

  • Antibacterial Quinolones Synthesis: Research on the synthesis of 1‐(substituted‐benzyl)‐6‐fluoro‐1,4‐dihydro‐4‐oxoquinoline‐3‐carboxylic acids and their analogs, which include piperazine structures, showed good antibacterial activities. This suggests the potential of these compounds in antibacterial applications (Sheu et al., 1998).

Antimicrobial and Antifungal Activity

  • Antimicrobial Activity of Triazolone Derivatives: A study on ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates, which incorporate piperazine, demonstrated good antimicrobial activity compared to ampicillin, indicating their potential in antimicrobial applications (Fandaklı et al., 2012).

Neuroprotective and Therapeutic Agents

  • Neuroprotective Drug Candidate: A compound, dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), was synthesized as a multi-target therapeutic neuroprotective agent. It showed promise in treating Alzheimer's disease by inhibiting acetylcholinesterase activity and displaying antioxidant properties (Lecanu et al., 2010).

Properties

Molecular Formula

C24H38N2O3

Molecular Weight

402.58

IUPAC Name

ethyl 4-[3-(4-hexanoylphenoxy)propyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H34N2O4/c1-3-5-6-8-21(25)19-9-11-20(12-10-19)28-18-7-13-23-14-16-24(17-15-23)22(26)27-4-2/h9-12H,3-8,13-18H2,1-2H3

InChI Key

JRVAWASJYLPUII-UHFFFAOYSA-N

SMILES

CCCCCC(=O)C1=CC=C(C=C1)OCCCN2CCN(CC2)C(=O)OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A-923, A 923, A923

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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